molecular formula C8H10F3N3O2 B13552100 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid

Katalognummer: B13552100
Molekulargewicht: 237.18 g/mol
InChI-Schlüssel: DIEAPJBOESVKOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of an amino group, a methyl group, and a trifluoromethyl-substituted pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of 3-(trifluoromethyl)-1H-pyrazole with a suitable precursor, followed by the introduction of the amino and methyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to modify the pyrazole ring or other functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce new functional groups in place of the trifluoromethyl group.

Wissenschaftliche Forschungsanwendungen

2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring and trifluoromethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-methyl-3-(2-(trifluoromethyl)phenyl)propanoic acid
  • 2-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid
  • 2-Amino-2-methyl-1-propanol

Uniqueness

Compared to similar compounds, 2-Amino-2-methyl-3-(3-(trifluoromethyl)-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H10F3N3O2

Molekulargewicht

237.18 g/mol

IUPAC-Name

2-amino-2-methyl-3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid

InChI

InChI=1S/C8H10F3N3O2/c1-7(12,6(15)16)4-14-3-2-5(13-14)8(9,10)11/h2-3H,4,12H2,1H3,(H,15,16)

InChI-Schlüssel

DIEAPJBOESVKOP-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=CC(=N1)C(F)(F)F)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.